3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

BACE1 Inhibitor Synthesis Isophthalamide P2-P3 Ligands Orthogonal Protection Strategy

Obtain 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, a critical isophthalate intermediate designed to streamline the synthesis of memapsin 2 (BACE1) inhibitors. In-house monohydrolysis of the symmetric diester analog is a documented bottleneck (75% yield, requires careful NaHCO3 workup). - Orthogonal Protection: Pre-installed free carboxylic acid and methyl ester groups eliminate protection/deprotection steps, enabling direct, high-yielding amidation for rapid P2-P3 SAR exploration. - Validated Performance: Utilized in the synthesis of inhibitor 5d (Ki = 1.1 nM), which reduced brain Aβ40 by 30% in transgenic mice (8 mg/kg i.p.), confirming the intermediate's utility for CNS-active drug discovery.

Molecular Formula C11H13NO6S
Molecular Weight 287.29 g/mol
CAS No. 695215-94-2
Cat. No. B079481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
CAS695215-94-2
Molecular FormulaC11H13NO6S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14)
InChIKeyFLJKJNQTDSNBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isophthalate Intermediate for Beta-Secretase Inhibitor Synthesis (CAS 695215-94-2)


3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid is a bifunctional isophthalic acid derivative bearing one free carboxylic acid and one methyl ester at the 1,3-positions, along with an N-methylmethylsulfonamido group at the 5-position . This compound is a critical intermediate in the synthesis of potent memapsin 2 (beta-secretase/BACE1) inhibitors developed using structure-based design strategies [1]. Its defining structural feature is the orthogonal protection of the two carboxyl groups, which enables selective amidation at the free acid site while leaving the ester group available for subsequent diversification .

Orthogonal carboxyl protection supports direct regioselective amidation
Pre-installed N-methylmethylsulfonamido group matches BACE1 P2-P3 ligand design
Eliminates in-house monohydrolysis optimization and protection/deprotection sequences

Why Generic Isophthalate Analogs Cannot Replace This Intermediate


In-class isophthalate analogs such as dimethyl 5-(N-methylmethylsulfonamido)isophthalate (CAS 695215-93-1) or 5-[methyl(methylsulfonyl)amino]isophthalic acid (CAS 913626-11-6) lack the regioselective reactivity required for the convergent synthesis of P2-P3 isophthalamide BACE1 inhibitors [1]. The diester requires a low-yielding, difficult-to-control monohydrolysis step to generate the mono-acid, while the diacid necessitates complex protection/deprotection strategies that erode atom economy and increase step count . The target compound's pre-installed orthogonal carboxyl groups eliminate these inefficiencies, enabling direct, high-yielding amidation at the free acid without affecting the ester moiety, a critical advantage documented in the patent literature for the preparation of beta-secretase inhibitors [1].

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate (CAS 695215-93-1)
Diester requires a monohydrolysis step with chromatographic purification; yield and reproducibility may vary, adding synthetic steps and supply uncertainty.
5-[Methyl(methylsulfonyl)amino]isophthalic acid (CAS 913626-11-6)
Diacid necessitates selective monoprotection or statistical monoamidation, which can compromise regioselectivity and atom economy, limiting convergent synthesis efficiency.

Head-to-Head Comparison vs. Closest Isophthalate Analogs


Regioselective Mono-Functionalization vs. Symmetrical Analogs

The target compound provides a single free carboxylic acid for amide bond formation, whereas the symmetrical dimethyl 5-(N-methylmethylsulfonamido)isophthalate (CAS 695215-93-1) requires a monohydrolysis step that generates the desired mono-acid in only 75% yield alongside unreacted diester and over-hydrolyzed diacid, necessitating chromatographic purification . In contrast, the target compound is used directly without purification, eliminating one synthetic step and improving overall yield . The diacid analog 5-[methyl(methylsulfonyl)amino]isophthalic acid (CAS 913626-11-6) would require selective monoprotection or a statistical monoamidation, which typically proceeds with <50% selectivity for the desired isomer [1].

Regioselective Mono-Functionalization
Head-to-head
Saves 1–2 synthetic steps; avoids chromatographic purification vs. diester. >2-fold regioselectivity improvement vs. diacid statistical coupling.
Streamlined procurement of pre-functionalized intermediate for convergent assembly
Based on reported monohydrolysis (75% yield, 0.598 g from 0.842 g diester); used directly without purification
BACE1 Inhibitor Synthesis Isophthalamide P2-P3 Ligands Orthogonal Protection Strategy

Hydrogen Bond Profile and CNS Permeability vs. Diacid Analog

The target compound possesses one hydrogen bond donor (the free COOH) and seven hydrogen bond acceptors, compared to two donors and six acceptors for the diacid analog 5-[methyl(methylsulfonyl)amino]isophthalic acid (CAS 913626-11-6) . The reduced HBD count of the target compound is consistent with guidelines for CNS drug-like properties, where HBD ≤3 is favored for passive blood-brain barrier permeation [1]. The beta-secretase inhibitor 5d derived from this intermediate achieved a cellular IC50 of 39 nM and demonstrated 30% reduction of Aβ40 production in transgenic mice after a single 8 mg/kg intraperitoneal dose, confirming brain exposure [2].

HBD Profile & CNS Permeability
Cross-study
Target: 1 HBD, 7 HBA, cLogP ~1.8 vs. Diacid analog: 2 HBD, 6 HBA, cLogP ~1.2
Lower HBD count aligns with CNS drug-like property guidelines
Downstream inhibitor 5d showed reported BACE1 cellular IC50 39 nM and 30% Aβ40 reduction in transgenic mice at 8 mg/kg i.p.
Physicochemical Property Optimization CNS Drug Design Hydrogen Bonding

Monohydrolysis Yield vs. Alternative Desymmetrization Routes

The target compound is obtained via controlled monohydrolysis of dimethyl 5-(N-methylmethylsulfonamido)isophthalate using 1.0 equivalent of NaOH in THF/MeOH/H2O at ambient temperature, yielding a 75% isolated yield of the mono-acid as a white solid . By comparison, alternative routes to related isophthalate mono-acids via enzymatic desymmetrization or fractional crystallization of the diacid typically achieve <50% overall yield over two steps [1]. The diester starting material itself is synthesized in 91–95% yield from 5-aminoisophthalic acid via sequential N-methylation and sulfonylation .

Monohydrolysis Yield
Reported
75% isolated yield
Supports multi-gram scale preparation without enzymatic or fractional crystallization methods
NaOH (1 equiv), THF/MeOH/H2O, rt, 18 h; NaHCO3 workup removes unreacted diester
Process Chemistry Monohydrolysis Selectivity Atom Economy

High-Value Applications in Drug Discovery


Convergent Synthesis of BACE1 Inhibitors for Alzheimer's Research

This compound serves as the key P2-P3 scaffold intermediate in the Ghosh et al. series of memapsin 2 inhibitors. The free carboxylic acid is coupled directly to the P2 amine (e.g., (1S,2S,4R)-2-hydroxy-1-isobutyl-5-amino-4-methyl-5-oxopentyl moiety), while the methyl ester is retained for subsequent diversification or left intact in the final inhibitor. Inhibitor 5d, synthesized via this route, exhibited a Ki of 1.1 nM against memapsin 2 and reduced brain Aβ40 by 30% in transgenic mice after a single 8 mg/kg i.p. dose, validating the intermediate's utility in producing CNS-active BACE1 inhibitors [1].

SAR Exploration of Isophthalamide-Based Protease Inhibitors

The orthogonal carboxyl groups allow systematic SAR studies where the free acid is amidated with diverse P2/P3 amine fragments while the methyl ester can later be hydrolyzed and coupled to a different amine, or vice versa. This divergent synthetic capability, not possible with symmetrical diester or diacid analogs without additional protection steps, accelerates the exploration of chemical space around the isophthalamide core in aspartyl protease inhibitor programs [2].

Pre-Validated Intermediate for Lead Optimization Campaigns

Medicinal chemistry teams requiring a regioselectively reactive isophthalate building block can procure this compound directly, avoiding the need to perform and optimize the monohydrolysis of the diester in-house. The documented procedure (75% yield, workup with NaHCO3 to remove unreacted diester) provides a reliable quality benchmark, and the compound's use in published X-ray co-crystal structures (PDB: 2P4J) confirms its compatibility with structure-based drug design workflows [1][3].

Application
Selection Property
Validation Focus
Convergent BACE1 inhibitor synthesis
Orthogonal carboxyl protection
Regioselective amidation without protecting group manipulation
Isophthalamide protease inhibitor SAR
Divergent synthetic capability
Sequential amidation of free acid then ester hydrolysis and coupling
Lead optimization building block supply
Pre-optimized monohydrolysis route
Reproducible multi-gram procurement with documented procedure
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